molecular formula C10H8FNO3 B6257824 2-fluoro-5-(prop-2-enamido)benzoic acid CAS No. 1154726-62-1

2-fluoro-5-(prop-2-enamido)benzoic acid

Cat. No.: B6257824
CAS No.: 1154726-62-1
M. Wt: 209.17 g/mol
InChI Key: TVUGZFAXCRPGCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-fluoro-5-(prop-2-enamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and prop-2-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Synthetic Route: The synthetic route generally involves the nucleophilic substitution of the fluorine atom on the benzoic acid ring with the prop-2-enamido group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-(prop-2-enamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enamido group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(prop-2-enamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

2-Fluoro-5-(prop-2-enamido)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a fluorine atom and a prop-2-enamido group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1154726-62-1

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-fluoro-5-(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C10H8FNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1H2,(H,12,13)(H,14,15)

InChI Key

TVUGZFAXCRPGCZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)F)C(=O)O

Purity

95

Origin of Product

United States

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